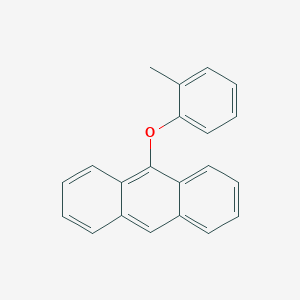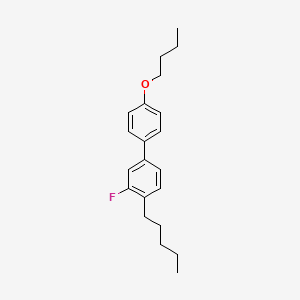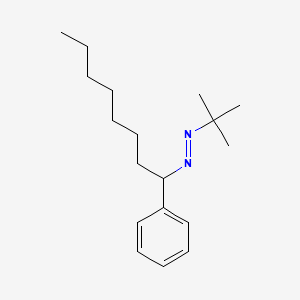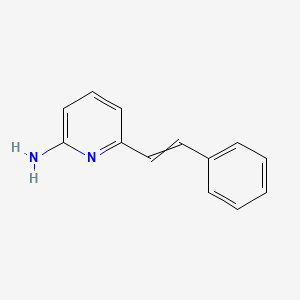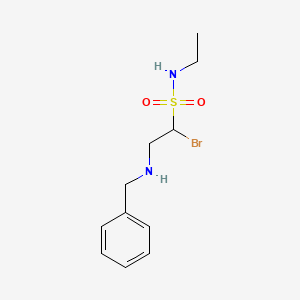silane CAS No. 90127-96-1](/img/structure/B14389370.png)
[(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane is an organic compound characterized by a cycloheptatriene ring substituted with a chloro and phenyl group, and an oxy-trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane typically involves the reaction of cycloheptatriene derivatives with chlorinating agents and subsequent silylation. One common method involves the chlorination of 7-phenylcyclohepta-1,3,5-triene followed by the reaction with trimethylsilyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Oxidized cycloheptatriene derivatives.
Reduction: Dechlorinated cycloheptatriene derivatives.
Hydrolysis: Hydroxylated cycloheptatriene derivatives.
科学研究应用
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological or chemical targets. These interactions can modulate various molecular pathways and processes.
相似化合物的比较
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane can be compared with similar compounds such as:
Cycloheptatriene: Lacks the chloro and trimethylsilyl groups, making it less reactive in certain transformations.
Phenylcycloheptatriene: Similar structure but without the chloro and trimethylsilyl groups, affecting its reactivity and applications.
Trimethylsilyl derivatives: Compounds with different core structures but containing the trimethylsilyl group, used in various silylation reactions.
The unique combination of functional groups in (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane imparts distinct reactivity and versatility, making it valuable in diverse research and industrial applications.
属性
CAS 编号 |
90127-96-1 |
|---|---|
分子式 |
C16H19ClOSi |
分子量 |
290.86 g/mol |
IUPAC 名称 |
(2-chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(2,3)18-16-14(11-7-8-12-15(16)17)13-9-5-4-6-10-13/h4-12,14H,1-3H3 |
InChI 键 |
CUQNHSQUXACZBU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(C=CC=CC1C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
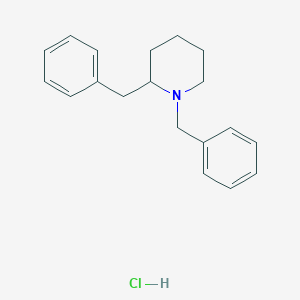

![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
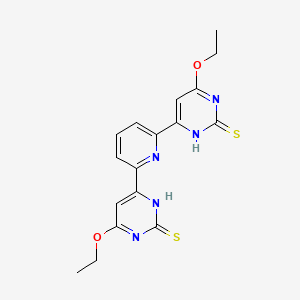
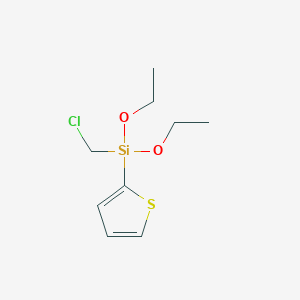
![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
